N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazole ring, a benzofuran ring, and a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzoxazole and benzofuran rings, followed by the introduction of the carbamothioyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize reaction parameters such as catalyst loading, solvent choice, and temperature. These methods aim to achieve high yields and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide include:
- Dichloroanilines
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
- Benzylamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3O3S/c1-12-16-4-2-3-5-19(16)31-20(12)22(30)29-24(33)27-15-8-6-13(7-9-15)23-28-18-11-14(25)10-17(26)21(18)32-23/h2-11H,1H3,(H2,27,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEMLUMLKDWVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=C(O4)C(=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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